Enalaprilat-d5 Sodium Salt

Vue d'ensemble

Description

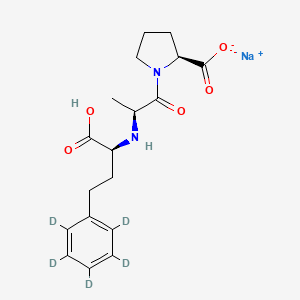

Le sel d'énalaprilat-d5 de sodium MK-422 D5, également connu sous le nom d'énalaprilat-d5 de sodium, est une forme marquée au deutérium de l'énalaprilat. L'énalaprilat est un inhibiteur de l'enzyme de conversion de l'angiotensine, couramment utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Le marquage au deutérium dans le sel d'énalaprilat-d5 de sodium MK-422 D5 améliore sa stabilité et permet des études pharmacocinétiques plus précises .

Mécanisme D'action

Target of Action

Enalaprilat-d5 Sodium Salt, also known as Enalaprilat D5 Sodium Salt, is a deuterated form of Enalaprilat . The primary target of Enalaprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in decreased vasoconstriction and reduced aldosterone secretion . This leads to a decrease in sodium and water reabsorption in the kidneys, thereby reducing blood volume and lowering blood pressure .

Action Environment

The stability and compatibility of Enalaprilat can be influenced by various factors such as the pH of the microenvironment . Studies have found that neutral pH promotes the highest stability, but that acidic conditions at pH 3 also stabilize the formulation

Analyse Biochimique

Biochemical Properties

Enalaprilat D5 Sodium Salt interacts with key biomolecules in the body. It is an angiotensin-converting enzyme (ACE) inhibitor . ACE is responsible for converting angiotensin I into angiotensin II . By inhibiting ACE, Enalaprilat D5 Sodium Salt prevents this conversion, thereby influencing biochemical reactions within the body .

Cellular Effects

Enalaprilat D5 Sodium Salt has significant effects on various types of cells and cellular processes. As an ACE inhibitor, it plays a crucial role in regulating blood pressure and fluid balance . By preventing the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This leads to reduced blood pressure and blood fluid volume .

Molecular Mechanism

The molecular mechanism of action of Enalaprilat D5 Sodium Salt involves its binding interactions with ACE and its inhibition of this enzyme . This prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor . This results in vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The effects of Enalaprilat D5 Sodium Salt can change over time in laboratory settings. For instance, bolus IV enalaprilat resulted in a substantial reduction in systolic blood pressure without adverse effect

Metabolic Pathways

Enalaprilat D5 Sodium Salt is involved in the renin-angiotensin-aldosterone system . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, it prevents the conversion of angiotensin I into angiotensin II, thereby influencing the metabolic flux of this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sel d'énalaprilat-d5 de sodium MK-422 D5 implique le marquage au deutérium de l'énalaprilatLes conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés pour obtenir la substitution isotopique désirée .

Méthodes de production industrielle

La production industrielle du sel d'énalaprilat-d5 de sodium MK-422 D5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures de contrôle de la qualité strictes pour garantir la pureté et la cohérence du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le sel d'énalaprilat-d5 de sodium MK-422 D5 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

Le sel d'énalaprilat-d5 de sodium MK-422 D5 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé dans les études impliquant le marquage isotopique et les mécanismes réactionnels.

Biologie : Employé dans la recherche sur l'inhibition enzymatique et les voies métaboliques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution des médicaments.

Industrie : Appliqué dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le sel d'énalaprilat-d5 de sodium MK-422 D5 exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine. Cette inhibition empêche la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur. En conséquence, le composé contribue à abaisser la pression artérielle et à réduire la charge de travail du cœur. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et les voies associées impliquées dans la régulation de la pression artérielle .

Applications De Recherche Scientifique

MK-422 D5 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used in studies involving isotopic labeling and reaction mechanisms.

Biology: Employed in research on enzyme inhibition and metabolic pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new pharmaceuticals and therapeutic agents

Comparaison Avec Des Composés Similaires

Composés similaires

Énalaprilat : La forme non deutérée du sel d'énalaprilat-d5 de sodium MK-422 D5.

Lisinopril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine avec un mécanisme d'action similaire.

Ramiprilat : Un composé apparenté avec des effets thérapeutiques comparables

Unicité

Le sel d'énalaprilat-d5 de sodium MK-422 D5 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet des études pharmacocinétiques plus précises. Cela le rend particulièrement précieux dans les milieux de recherche où la mesure précise du métabolisme et de la distribution des médicaments est cruciale .

Propriétés

IUPAC Name |

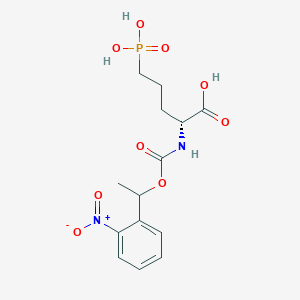

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

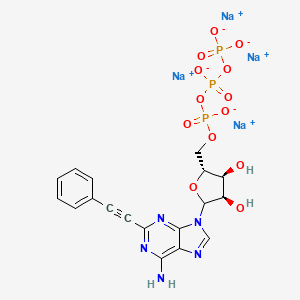

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)